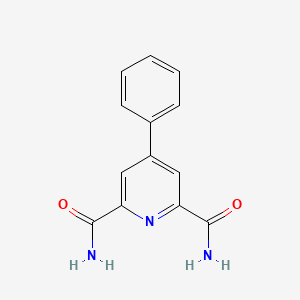
4-Phenylpyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylpyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to the pyridine ring at the 4-position and two carboxamide groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions: 4-Phenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: 4-Phenylpyridine-2,6-diamine.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
4-Phenylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions and interact with biological targets. The carboxamide groups can form hydrogen bonds with amino acid residues in proteins, while the phenyl and pyridine rings can participate in π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, making it a valuable tool in biochemical studies .
相似化合物的比较
Pyridine-2,6-dicarboxamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 4-Phenylpyridine-2,6-dicarboxamide stands out due to the presence of the phenyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins. This structural feature can improve its binding affinity and specificity for certain biological targets, making it a more versatile compound in both chemical and biological research .
属性
CAS 编号 |
106023-85-2 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
4-phenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-6-9(7-11(16-10)13(15)18)8-4-2-1-3-5-8/h1-7H,(H2,14,17)(H2,15,18) |
InChI 键 |
WLEBRPADMRCYCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
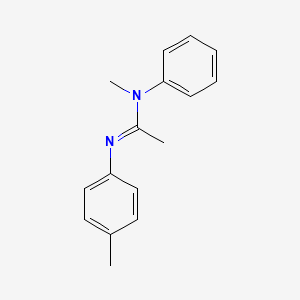
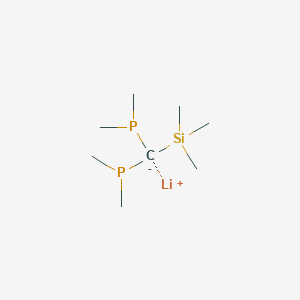
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
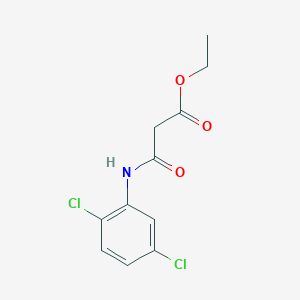
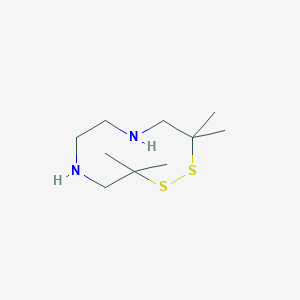



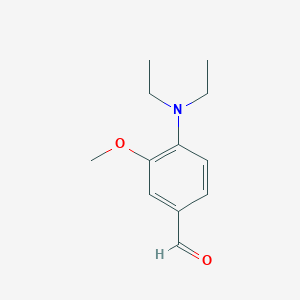

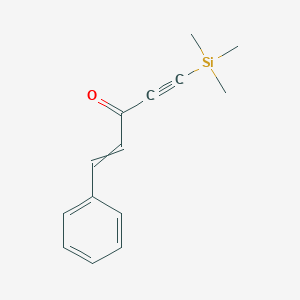
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

